(Triethylammonium) maleate

Description

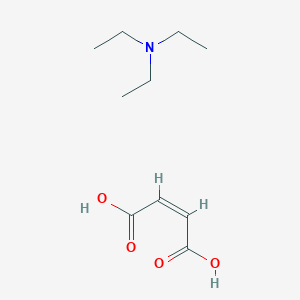

Triethylammonium maleate is an acid salt formed by the reaction of maleic acid (C₄H₄O₄) with triethylamine (N(C₂H₅)₃). Its chemical formula is (C₂H₅)₃NH⁺·C₄H₃O₄⁻. This compound is notable for its role in industrial applications, particularly as a solute in electrolytes for capacitors, where it enhances conductivity and thermal stability . Structurally, triethylammonium cations exhibit disorder in crystalline arrangements, as observed in coordination complexes with metal ions . The compound’s synthesis typically involves neutralizing maleic acid with triethylamine, yielding a water-soluble ionic liquid with applications in electrochemical systems .

Properties

CAS No. |

1069-58-5 |

|---|---|

Molecular Formula |

C10H19NO4 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C6H15N.C4H4O4/c1-4-7(5-2)6-3;5-3(6)1-2-4(7)8/h4-6H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

BGBNXIKULUCCOO-BTJKTKAUSA-N |

SMILES |

CCN(CC)CC.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CCN(CC)CC.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCN(CC)CC.C(=CC(=O)O)C(=O)O |

Other CAS No. |

1069-58-5 |

Related CAS |

121-44-8 (Parent) |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Interactions in Mixed Solvents

TEAM exhibits unique solvation properties due to its ionic nature:

In DMF, TEAM facilitates nucleophilic substitution reactions by stabilizing intermediates through ion-dipole interactions .

Role in Enzyme Stabilization

TEAM alters enzyme conformation through electrostatic and hydrophobic interactions:

-

At 5% concentration , it increases urate oxidase (UOX) activity by ~20% compared to untreated enzyme .

-

Higher concentrations (>10%) reduce activity due to excessive structural destabilization .

Proposed Mechanism:

-

Maleate anions bind to positively charged residues on UOX.

-

Triethylammonium cations reduce water activity, minimizing hydrolysis .

Thermal Decomposition

Upon heating, TEAM decomposes into triethylamine and maleic acid anhydride:

Decomposition Pathway:

Hazardous byproducts include carbon monoxide and nitrogen oxides , as noted in safety data .

Reactivity with Nucleophiles

The maleate anion participates in nucleophilic substitution reactions. For example, in the synthesis of allyl terpene maleate :

Key Reaction Steps:

-

Alkylation :

-

Optimized Conditions :

Comparative Reactivity of Ammonium Salts

| Compound | Reactivity with Allyl Chloride | Optimal Yield |

|---|---|---|

| This compound | Moderate | 70.47% |

| Triethylammonium chloride | High | 85% |

| Tetraethylammonium bromide | Low | 45% |

TEAM’s lower reactivity compared to triethylammonium chloride is attributed to steric hindrance from the maleate anion .

Comparison with Similar Compounds

Key Findings :

- Triethylammonium maleate outperforms other ammonium salts in electrolytic capacitors due to its superior solubility (5–30% by weight in solvents) and stability across a broad temperature range .

- The bulky triethylammonium cation reduces ionic aggregation, enhancing electrolyte performance compared to smaller cations like monomethylammonium .

Comparison with Pharmaceutical Maleate Salts

Pharmaceutical maleates often pair maleic acid with bioactive cations to improve drug solubility or stability. Examples include:

Key Findings :

- Pharmaceutical maleates prioritize bioavailability and targeted release, unlike triethylammonium maleate, which is optimized for electrochemical stability .

- The maleate anion in drugs like tegaserod enhances solubility, while the triethylammonium cation in industrial salts focuses on ionic conductivity .

Comparison with Metal-Containing Maleates

Metal maleates integrate cations like lead or antimony, enabling unique structural and catalytic properties.

Key Findings :

- Metal maleates exhibit rigid, layered structures (e.g., lead maleate’s [Pb₄O₃] slabs) , contrasting with the ionic liquid behavior of triethylammonium maleate.

- Triethylammonium maleate lacks the thermal stability of lead maleate (decomposes above 200°C) but is safer for consumer electronics .

Comparison with Maleate Esters

Maleate esters, such as dimethyl maleate (DMM), are covalent derivatives used in polymer chemistry.

| Compound | Molecular Formula | Key Properties | Applications | Reference |

|---|---|---|---|---|

| Dimethyl maleate (DMM) | C₆H₈O₄ | Boiling point: 200.4°C; miscible with organic solvents | Monomer for unsaturated polyesters |

Q & A

Basic Questions

Q. What are the key steps for synthesizing and characterizing (Triethylammonium) maleate to ensure reproducibility?

- Methodological Answer : Synthesis should follow documented protocols for quaternary ammonium salt formation, such as neutralizing maleic acid with triethylamine in a polar solvent. Characterization requires elemental analysis, NMR (¹H/¹³C), and FTIR to confirm structure. Purity must be verified via HPLC or GC, with detailed experimental steps provided to enable replication (e.g., solvent ratios, temperature control) . For new compounds, include crystallographic data or mass spectrometry results .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer : Use a combination of:

- Elemental analysis to validate stoichiometry.

- NMR spectroscopy to confirm proton environments and molecular structure.

- Thermogravimetric analysis (TGA) to assess thermal stability and hydrate content.

- Chromatography (HPLC/GC) to quantify impurities. Cross-reference with literature data for known compounds, and document deviations .

Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) is typically high due to ionic interactions, while nonpolar solvents show limited solubility. Pre-screen solvents via gravimetric analysis or spectroscopic titration. Solubility data should guide reaction medium selection and crystallization protocols .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s efficacy in hydrocarbon separation processes?

- Methodological Answer : Adapt methods from ionic liquid research:

- Use gas chromatographic headspace analysis to measure activity coefficients of hydrocarbons in this compound solutions.

- Compare selectivity (e.g., n-hexane/benzene) against benchmarks like sulfolane. Optimize parameters such as temperature, concentration, and phase equilibria .

- Validate models using Aspen Plus simulations, referencing reactive distillation frameworks for analogous systems .

Q. How should researchers address contradictions in reported stability data for this compound under varying conditions?

- Methodological Answer : Conduct stability studies under controlled humidity, temperature, and light exposure. Use:

- Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Spectroscopic tracking (UV-Vis, FTIR) to identify decomposition pathways.

- Error propagation analysis to quantify uncertainty in conflicting datasets, ensuring sampling protocols minimize preparation errors .

Q. What experimental strategies optimize the synthesis of this compound using design of experiments (DoE)?

- Methodological Answer : Apply factorial design to variables like molar ratio (triethylamine:maleic acid), solvent volume, and reaction time. Use response surface methodology to maximize yield and purity. Validate with ANOVA, and include sensitivity analysis for scalability. Document critical parameters (e.g., reflux duration, stirring rate) for reproducibility .

Q. How can computational models predict this compound’s behavior in multicomponent systems, and how are they validated experimentally?

- Methodological Answer : Develop COSMO-RS or DFT models to simulate solute-solvent interactions. Validate predictions via:

- Vapor-liquid equilibrium (VLE) experiments for activity coefficients.

- Microscopic analysis (e.g., SEM) to observe crystallization patterns.

- Cross-check with spectroscopic data (Raman/IR) to confirm predicted molecular interactions .

Q. What methodologies resolve discrepancies in reported selectivity data for this compound in aromatic/aliphatic separations?

- Methodological Answer : Replicate studies using standardized protocols (e.g., ASTM methods) for liquid-liquid extraction. Perform triplicate trials with statistical outlier removal. Compare results against sulfolane benchmarks, and analyze solvent capacity via Hansen solubility parameters. Report full uncertainty budgets, including sampling and analytical errors .

Guidance for Data Reporting and Reproducibility

- Data Contradictions : Use triangulation (e.g., combining chromatographic, spectroscopic, and computational data) to resolve conflicts. Reference frameworks from ionic liquid research to contextualize findings .

- Experimental Documentation : Follow Beilstein Journal guidelines: Limit main text to essential data, with extensive methods in supplements. Include raw datasets, instrument calibration details, and error margins .

- Literature Synthesis : Critically evaluate prior studies using Aristotle’s rhetorical framework (logos, ethos, pathos) to assess argument validity and experimental rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.